2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid
Description
Historical Development and Significance of Fused Thiophene (B33073) Systems
The study of fused thiophene systems dates back to the 19th century, with the first member of the thienothiophene series, thieno[2,3-b]thiophene (B1266192), being isolated from the reaction of citric acid with phosphorus pentasulfide. wikipedia.orgmdpi.com Initially, these compounds were primarily of academic interest. However, the 20th and 21st centuries have seen a surge in research due to their applications in organic electronics. mdpi.commdpi.com Fused thiophenes are more electron-rich and structurally rigid than single thiophene rings, which provides extended π-conjugation. chemicalbook.comossila.com This extended conjugation is crucial for developing organic semiconductors, which are used in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). chemicalbook.comossila.com
The significance of fused thiophene systems lies in their versatility. Their planar structure and electron-rich nature, owing to the two sulfur heteroatoms, make them excellent building blocks for π-conjugated organic materials. mdpi.com They can act as electron donors or as π-linkers, facilitating efficient intramolecular charge transfer. mdpi.com This has led to their use in a wide array of applications, from dye-sensitized solar cells to materials with nonlinear optical properties. researchgate.netmdpi.com In medicinal chemistry, thienothiophene derivatives have shown potential as anti-inflammatory agents, antimicrobials, and for the prevention of cartilage destruction. ekb.egmdpi.com
Isomeric Architectures of Thienothiophenes and Their Unique Characteristics
Thienothiophenes can exist in several isomeric forms depending on the orientation of the two fused thiophene rings. wikipedia.org The three most stable and well-studied isomers are thieno[3,2-b]thiophene, thieno[2,3-b]thiophene, and thieno[3,4-b]thiophene. wikipedia.orgacs.org A fourth isomer, thieno[3,4-c]thiophene, is unstable and has not been isolated. acs.orgresearchgate.net
Each isomer possesses unique electronic and physical properties due to the different arrangement of the sulfur atoms and the resulting conjugation pathways. rsc.orgacs.org
Thieno[3,2-b]thiophene: This isomer is a white solid with a melting point of 56.0-56.5 °C. wikipedia.org It is the most widely studied isomer due to its extended conjugation and the ability to form a stable quinoidal structure upon oxidation. acs.org This makes it a highly desirable component in organic semiconductor materials. chemicalbook.com
Thieno[2,3-b]thiophene: This isomer is a colorless oil with a boiling point of 102 °C at 16 mmHg. wikipedia.org It was the first thienothiophene to be isolated. wikipedia.org
Thieno[3,4-b]thiophene: This isomer is also a colorless oil with a melting point of 7.0-7.5 °C. wikipedia.org It exhibits a unique quinoid-resonance effect that is effective in modulating electronic structures. acs.org
The differences in their electronic properties, such as HOMO/LUMO energy levels and band gaps, directly influence their application in electronic devices. acs.org For instance, the choice of isomer can affect the charge transport properties and photovoltaic performance of donor-acceptor copolymers. rsc.org
| Isomer | CAS Registry Number | Physical State | Melting/Boiling Point |
|---|---|---|---|
| Thieno[3,2-b]thiophene | 251-41-2 | White solid | 56.0-56.5 °C (m.p.) wikipedia.org |
| Thieno[2,3-b]thiophene | 250-84-0 | Colorless oil | 102 °C at 16 mmHg (b.p.) wikipedia.org |
| Thieno[3,4-b]thiophene | 250-65-7 | Colorless oil | 7.0-7.5 °C (m.p.) wikipedia.org |
Overview of Thienothiophene Acetic Acid Derivatives in Academic Research
Thienothiophene acetic acid derivatives are a subclass of thienothiophenes that incorporate an acetic acid functional group. This addition opens up a wide range of possibilities for further chemical modification and application. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, making these compounds versatile building blocks in organic synthesis. nbinno.com
In medicinal chemistry, the acetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Research has explored thieno[3,2-b]thiophene-2-carboxylic acid derivatives as agonists for the GPR35 receptor, which is implicated in inflammatory processes. nih.gov The synthesis of various thieno[2,3-b]thiophene derivatives, including those with potential biological activity, has been a subject of academic research. ekb.egnih.gov
In the context of materials science, the acetic acid group can be used to anchor the thienothiophene core to surfaces or to other molecules. For example, thienothiophene moieties have been incorporated into dye molecules for use in dye-sensitized solar cells, where the acetic acid group can act as an anchoring moiety. mdpi.com The synthesis of 2-(Thiophene-2-carbonylcarbamothioylthio)acetic acid has been reported as a synthon for constructing new thiazole derivatives. nih.gov Furthermore, 2-thiopheneacetic acid and its derivatives are widely used in the synthesis of pharmaceuticals, pesticides, and dyes. google.com
| Compound Name |
|---|
| 2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid |
| Thieno[2,3-b]thiophene |
| Thieno[3,2-b]thiophene |
| Thieno[3,4-b]thiophene |
| Thieno[3,4-c]thiophene |
| Thieno[3,2-b]thiophene-2-carboxylic acid |
| 2-(Thiophene-2-carbonylcarbamothioylthio)acetic acid |
| 2-Thiopheneacetic acid |
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylthieno[2,3-b]thiophen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S2/c1-5-2-7-6(3-8(10)11)4-12-9(7)13-5/h2,4H,3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNSEOCMXZFVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)SC=C2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Derivatization of 2 5 Methylthieno 2,3 B Thiophen 3 Yl Acetic Acid
Transformations of the Carboxylic Acid Group
The acetic acid side chain, -CH₂COOH, provides a versatile handle for derivatization through well-established carboxylic acid chemistry. These reactions primarily involve the reaction of the carboxyl group to form esters, amides, and other related functional groups.
The conversion of carboxylic acids to esters (esterification) is a fundamental reaction in organic synthesis, often carried out to modify solubility, improve biological activity, or protect the acid group. medcraveonline.com This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. medcraveonline.com Alternatively, the acid can be converted to a more reactive acyl chloride or activated with coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) to facilitate the reaction. medcraveonline.com For 2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid, these standard methods can be employed to produce a variety of ester derivatives.
Amidation, the formation of amides from a carboxylic acid and an amine, is another crucial transformation. Similar to esterification, this reaction often requires the activation of the carboxylic acid using coupling agents to proceed efficiently under mild conditions. This reaction is fundamental in the synthesis of many biologically active molecules.
| Reaction Type | Reactants | Reagents & Conditions | Product Type |
| Esterification | This compound, Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), heat; or Coupling agent (e.g., DCC) | 2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetate ester |
| Amidation | This compound, Amine (R-NH₂) | Coupling agent (e.g., HATU, HOBt) | N-substituted 2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetamide |
The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), as the carboxyl group is relatively resistant to reduction. The resulting alcohol, 2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethanol, serves as a valuable intermediate for further synthetic modifications, such as conversion to halides or ethers.
Other interconversions of the carboxylic acid group, while less common, can be envisaged using established synthetic protocols, further expanding the library of accessible derivatives from this parent compound.
Electrophilic and Nucleophilic Substitutions on the Thienothiophene Core
The thieno[2,3-b]thiophene (B1266192) ring system is an electron-rich aromatic core, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. researchgate.net Theoretical studies using density functional theory (DFT) have been performed to determine the most favored sites for electrophilic attack on the parent thieno[2,3-b]thiophene scaffold. researchgate.net These studies indicate that the α-positions (C2 and C5) are kinetically and thermodynamically preferred for electrophilic attack compared to the β-positions (C3 and C4). researchgate.net Therefore, for this compound, the unsubstituted C2 position is the most likely site for reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Nucleophilic aromatic substitution (SNAr) on the thienothiophene core is generally challenging due to the ring system's inherent electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. For instance, studies on related thiophene (B33073) systems have shown that a nitro group can act as an effective leaving group in SNAr reactions, allowing for the introduction of various nucleophiles. mdpi.comdntb.gov.uaresearchgate.net In the absence of such activating groups, direct nucleophilic substitution on the this compound core is not a favored reaction pathway.
Metal-Catalyzed Cross-Coupling Reactions Involving Thienothiophene Building Blocks
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to thienothiophene systems to construct complex conjugated molecules for applications in materials science. nih.gov These reactions typically involve a halogenated thienothiophene derivative as one of the coupling partners.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a versatile method for creating C-C bonds. This reaction has been successfully applied to thienothiophene derivatives. nih.gov For example, 2,5-dibromothieno[3,2-b]thiophene (B1273552) (an isomer of the core structure in the title compound) can be coupled with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield di-aryl substituted thienothiophenes. nih.gov This strategy allows for the extension of the π-conjugated system, which is crucial for tuning the electronic properties of organic materials. researchgate.net
| Substrate | Coupling Partner | Catalyst/Base | Product | Reference |
| 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-dodecyl-phenylboronic acid | Pd(PPh₃)₄ / THF | 2,5-bis(5'-(4-dodecylphenyl)-[2,2'-bithiophen]-5-yl)thieno[3,2-b]thiophene | nih.gov |
| 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ / THF | 2,5-bis(5'-(4-(trifluoromethyl)phenyl)-[2,2'-bithiophen]-5-yl)thieno[3,2-b]thiophene | nih.gov |
The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. This method is also highly effective for functionalizing thienothiophene cores. nih.govresearchgate.net The reaction can be performed in two ways: either by reacting a halogenated thienothiophene with an organostannane or by converting the thienothiophene into its stannylated derivative and reacting it with an organohalide. mdpi.com For instance, a one-pot Stille coupling between the tri-n-butylstannyl derivative of 2,5-bis(thiophen-2-yl)thieno[3,2-b]thiophene and bromobenzene (B47551) has been used to synthesize phenyl-capped oligomers. nih.gov This reaction demonstrates the utility of Stille coupling in building extended molecular wires based on the thienothiophene scaffold. researchgate.net
| Substrate | Coupling Partner | Catalyst | Product | Reference |
| 2,5-bis(5-(tributylstannyl)thiophen-2-yl)thieno[3,2-b]thiophene | Bromobenzene | PdCl₂(PPh₃)₂ | 2,5-bis(5-phenylthiophen-2-yl)thieno[3,2-b]thiophene | nih.gov |
| 2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene | Tributyl(5-octylthiophen-2-yl)stannane | Pd(PPh₃)₄ | 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene | mdpi.com |
Other Palladium-Catalyzed Reactionsacs.org
The thieno[2,3-b]thiophene core is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. While direct examples involving this compound are not extensively documented, the reactivity of analogous brominated thiophene and thienothiophene systems in Suzuki-Miyaura and Heck reactions provides significant insight.
The Suzuki-Miyaura reaction, in particular, has emerged as a powerful method for the arylation of thiophene-containing heterocycles. acs.orgbeilstein-archives.org This reaction typically involves the coupling of a halogenated thiophene with an arylboronic acid in the presence of a palladium catalyst and a base. beilstein-archives.orgnih.gov For instance, the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been successfully achieved through the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various arylboronic acids. beilstein-archives.org Such reactions highlight the utility of palladium catalysis for functionalizing the thiophene ring, a strategy that could be applied to derivatives of this compound, assuming prior halogenation of the thienothiophene core.
The general conditions for Suzuki-Miyaura cross-coupling reactions on brominated thiophene substrates are summarized in the table below.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Varies | beilstein-archives.org |
| 2-Acetyl-5-bromothiophene | Arylboronic acid | Benzothiazole-based Pd(II)-complex | Cs₂CO₃ | DMF or H₂O | Up to 80% | nih.gov |
| 2-(4-Bromothiophen-2-yl)acetic acid | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Moderate | nih.gov |
The Heck reaction represents another important palladium-catalyzed transformation, involving the coupling of an unsaturated halide with an alkene. nih.gov This reaction provides a direct method for the vinylation of aryl and heteroaryl systems. The direct arylation of thiophenes bearing electron-deficient alkenes has also been successfully demonstrated, showcasing the versatility of palladium catalysis in modifying thiophene derivatives. ekb.eg
Annulation and Cyclocondensation Reactions to Form Fused Heterocyclic Systemsbeilstein-archives.orgnih.govnih.govtubitak.gov.trekb.egmdpi.comnih.gov
The acetic acid moiety of this compound, along with the thienothiophene core, presents opportunities for constructing fused heterocyclic systems through annulation and cyclocondensation reactions. These reactions are crucial for the synthesis of polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.
While specific annulation reactions starting from this compound are not detailed in the available literature, the general strategies often involve the intramolecular cyclization of suitably functionalized precursors. For example, the synthesis of thieno[2,3-b]pyridines can be achieved through the intramolecular cyclization of substituted 2-(organylmethylthio)pyridines. This highlights a common strategy where a side chain is used to form a new fused ring onto a parent heterocycle.
In a similar vein, the acetic acid functional group of the title compound could be chemically modified—for instance, by conversion to an acyl chloride or an amide—to facilitate intramolecular cyclization onto the thienothiophene ring, potentially leading to fused lactones or lactams, respectively. Another approach involves the reaction of the activated acetic acid derivative with a binucleophile, which could lead to the formation of a new heterocyclic ring attached to the thienothiophene core.
Furthermore, iridium-catalyzed annulation reactions of thiophenes with carboxylic acids have been reported to afford thiophene-fused coumarin-type frameworks, demonstrating a direct method for constructing fused systems. nih.gov This type of reaction, if applied to the thieno[2,3-b]thiophene core, could provide a pathway to complex polycyclic systems. The table below outlines various strategies for the synthesis of fused heterocyclic systems from thiophene precursors.
| Precursor Type | Reaction Type | Resulting Fused System | Key Reagents/Catalysts | Reference |
|---|---|---|---|---|
| (Benzo)thiophenes and Carboxylic Acids | Iridium-Catalyzed Annulation | Thiophene-fused Coumarins | Iridium catalyst | nih.gov |
| 2-Amino-thiophene-3-carboxylates | Cyclocondensation | Thieno[2,3-d]pyrimidines | Formamide, CS₂, etc. | ekb.eg |
| Substituted Thiophenes | Intramolecular Cyclization | Thieno[2,3-b]pyridines | Base catalyst | scielo.br |
| 3-Hydroxybenzo[b]thiophene-3-carboxylic ester and 3-Arylazirines | Nickel-Catalyzed Annulation | Benzo wikipedia.orgnih.govthieno[3,2-b]pyrroles | Ni(hfacac)₂ | nih.gov |
Investigation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing reaction conditions and extending the synthetic utility of the transformations discussed.
The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, generally proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. nih.gov The cycle for the Heck reaction typically involves:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) intermediate.
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-C bond.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.
Recent studies on the direct β-arylation of thiophenes provide evidence for a Heck-type pathway, involving a concerted carbo-palladation across the thiophene double bond followed by a base-assisted anti-elimination.
For annulation and cyclocondensation reactions, the mechanisms are highly dependent on the specific substrates and reagents. In many cases, the reaction is initiated by the formation of a reactive intermediate from the acetic acid side chain. For example, conversion to an acyl halide would be followed by an intramolecular Friedel-Crafts acylation onto the electron-rich thienothiophene ring. The subsequent steps would then involve further cyclization and/or aromatization to yield the final fused product.
In the case of nickel-catalyzed annulation of benzo[b]thiophenes with azirines, a plausible mechanism involves the nucleophilic addition of a Ni-enolate to the azirine C=N bond, followed by cyclization and ring-opening of the aziridine (B145994) intermediate. nih.gov The driving force for the final elimination step is the formation of the aromatic thiophene system. nih.gov Similarly, the formation of pyrazoline derivatives from chalcones proceeds via condensation followed by an intramolecular cyclization. longdom.org
Spectroscopic and Structural Characterization Methodologies in Thienothiophene Acetic Acid Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid, ¹H and ¹³C NMR are the primary techniques used to confirm its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for the protons in this compound are predicted based on the electronic environment of the thienothiophene core and the acetic acid side chain. The protons on the fused aromatic ring system are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The methyl protons (-CH₃) attached to the thiophene (B33073) ring would resonate upfield, likely around δ 2.5 ppm. The methylene (B1212753) protons (-CH₂-) of the acetic acid group would appear as a singlet around δ 3.8 ppm, and the acidic proton (-COOH) would be a broad singlet at a significantly downfield position (δ 10-13 ppm), the exact position being dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the carboxylic acid carbon (δ 170-180 ppm), the carbons of the thienothiophene bicyclic system (δ 120-150 ppm), the methylene carbon (δ ~40 ppm), and the methyl carbon (δ ~15 ppm). ekb.eg Data from various thieno[2,3-b]thiophene (B1266192) derivatives confirm the appearance of ring carbons and substituent carbons in these characteristic regions. ekb.egnih.gov
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these signals and confirm the connectivity between protons and carbons, solidifying the structural assignment.
| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |
| -COOH | 10.0 - 13.0 | broad singlet | -COOH | 170 - 180 |
| Aromatic-H | 7.0 - 7.5 | singlet | Aromatic-C | 120 - 150 |
| -CH₂- | ~3.8 | singlet | -CH₂- | ~40 |
| -CH₃ | ~2.5 | singlet | -CH₃ | ~15 |
| Note: Predicted values are based on standard chemical shift ranges for functional groups on thienothiophene systems. |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₈O₂S₂), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, allowing for the unambiguous confirmation of its molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or other ionization methods, the molecular ion undergoes characteristic fragmentation. A primary and highly characteristic fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical, or the loss of formic acid (HCOOH) or carbon dioxide (CO₂).
A key fragmentation would be the cleavage of the C-C bond between the methylene group and the thienothiophene ring, a process known as α-cleavage. The most prominent fragmentation pathways anticipated for this molecule are:
Loss of the carboxymethyl radical (•CH₂COOH): This would result in a stable thienothiophene cation.
Decarboxylation: Loss of a CO₂ molecule from the molecular ion is a common fragmentation for carboxylic acids, often preceded by rearrangement.
Cleavage of the acetic acid side chain: The loss of a •COOH radical (mass 45) or a water molecule (H₂O, mass 18) from the molecular ion are also plausible.
Studies on the mass spectral fragmentation of related thieno[2,3-b]thiophene structures, such as dicarbonyldichlorides, show that cleavage of bonds adjacent to the heterocyclic ring is a dominant process. nih.gov This supports the expectation that the cleavage of the acetic acid side chain would be a major fragmentation route.
| Ion | Formula | Calculated m/z | Fragmentation Pathway |
| [M]⁺ | [C₁₀H₈O₂S₂]⁺ | 224.0 | Molecular Ion |
| [M - COOH]⁺ | [C₉H₇S₂]⁺ | 179.0 | Loss of carboxyl radical |
| [M - CH₂COOH]⁺ | [C₈H₅S₂]⁺ | 165.0 | α-cleavage, loss of carboxymethyl radical |
| Note: m/z values are for the most abundant isotopes. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and confirm the presence of specific functional groups.
Infrared (IR) Spectroscopy: For this compound, the IR spectrum would be dominated by the strong absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state. researchgate.net A sharp and intense C=O (carbonyl) stretching vibration would appear around 1700 cm⁻¹. ekb.egacs.org
The thienothiophene core would contribute several bands:
C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. iosrjournals.org
C-S stretching: Vibrations involving the carbon-sulfur bonds of the thiophene rings are expected in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the thienothiophene ring system, which are often weak in the IR spectrum, would be strong in the Raman spectrum. The C=C and C-S stretching modes of the fused rings would be particularly prominent. This technique is highly sensitive to the vibrations of the aromatic backbone.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) | IR |
| Carboxylic Acid | C=O stretch | ~1700 (strong, sharp) | IR, Raman |
| Aromatic Ring | C-H stretch | ~3100 | IR, Raman |
| Aromatic Ring | C=C stretch | 1400 - 1600 | IR, Raman |
| Thiophene Ring | C-S stretch | 600 - 800 | IR, Raman |
| Data based on typical vibrational frequencies for these functional groups. researchgate.netiosrjournals.org |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and π-conjugated system of the molecule. The thieno[2,3-b]thiophene core is an electron-rich aromatic system capable of undergoing π → π* electronic transitions upon absorption of UV or visible light. researchgate.net
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a solvent like chloroform (B151607) or dichloromethane, would exhibit characteristic absorption bands. Fused thiophene derivatives are known to absorb in the UV region. mdpi.com The spectrum is expected to show one or more strong absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated thienothiophene system. The position of these maxima and the corresponding molar absorptivity (ε) are sensitive to the substitution pattern on the ring. The presence of the methyl and acetic acid groups will influence the precise energy of these transitions compared to the unsubstituted parent thienothiophene. From the onset of the absorption band, the optical energy band gap can be estimated, which relates to the HOMO-LUMO gap of the molecule. mdpi.commdpi.com
Emission (Fluorescence) Spectroscopy: Many conjugated aromatic systems, including thienothiophene derivatives, are fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may relax by emitting a photon, a process known as fluorescence. The emission spectrum would be red-shifted (at a longer wavelength) compared to the absorption spectrum. The fluorescence quantum yield and lifetime are important photophysical parameters that characterize the efficiency and dynamics of the emission process.
| Parameter | Description | Expected Observation |
| λ_max | Wavelength of maximum absorption | Multiple bands in the UV region (e.g., 250-350 nm) |
| Optical Band Gap | Energy difference between HOMO and LUMO | Calculated from the absorption edge |
| Emission λ_max | Wavelength of maximum fluorescence | Red-shifted relative to the absorption maximum |
| HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. Expected values are based on studies of similar thienothiophene derivatives. mdpi.commdpi.comresearchgate.net |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method can provide definitive information on its molecular architecture.
The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the thieno[2,3-b]thiophene core. wikipedia.org It would also reveal the conformation of the acetic acid side chain relative to the ring system.
Crucially, X-ray diffraction elucidates the intermolecular interactions that govern the crystal packing. For this molecule, strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules are expected, likely forming a characteristic dimeric structure. researchgate.net Additionally, π-π stacking interactions between the planar thienothiophene rings and potential C-H···S or C-H···O weak hydrogen bonds would be identified. These non-covalent interactions are fundamental to understanding the solid-state properties of the material. Data from the parent thieno[2,3-b]thiophene shows a planar structure, which is expected to be largely maintained in this derivative. nist.gov
| Structural Parameter | Information Gained |
| Bond Lengths & Angles | Confirms covalent structure and geometry (e.g., C-S, C=C, C-C, C=O bond lengths). |
| Torsion Angles | Defines the conformation of the acetic acid side chain relative to the ring. |
| Unit Cell Dimensions | Describes the fundamental repeating unit of the crystal lattice. |
| Intermolecular Interactions | Identifies hydrogen bonding (e.g., O-H···O), π-π stacking, and other non-covalent forces. |
| Molecular Planarity | Quantifies the flatness of the thieno[2,3-b]thiophene bicyclic system. |
Theoretical and Computational Investigations of 2 5 Methylthieno 2,3 B Thiophen 3 Yl Acetic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like 2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid. These methods provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions.
The HOMO represents the ability of a molecule to donate electrons, indicating regions susceptible to electrophilic attack. For this compound, the HOMO is expected to be predominantly localized on the electron-rich thieno[2,3-b]thiophene (B1266192) ring system due to the presence of sulfur atoms with lone pairs of electrons. The methyl group, being an electron-donating group, would further increase the electron density on the ring, thereby raising the HOMO energy level.
The LUMO, conversely, signifies the ability to accept electrons and points to regions prone to nucleophilic attack. The LUMO is anticipated to be distributed over the fused ring system and the carboxylic acid group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively High | Indicates good electron-donating ability. |
| LUMO Energy | Relatively Low | Indicates good electron-accepting ability. |
| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |
| HOMO Localization | Thieno[2,3-b]thiophene ring | Site for electrophilic attack. |
| LUMO Localization | Thieno[2,3-b]thiophene ring and Carboxylic Acid | Site for nucleophilic attack. |
Charge Distribution and Electrostatic Potentials
The distribution of electron density within a molecule can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps are valuable for predicting intermolecular interactions and reactive sites.
For this compound, the MEP map would likely show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the oxygen atoms of the carboxylic acid group and the sulfur atoms of the thiophene (B33073) rings. These areas are electron-rich and represent likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive electrostatic potential (typically colored blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors.
Reactivity Prediction and Reaction Pathways
Based on the electronic structure, several predictions about the reactivity of this compound can be made. The carboxylic acid group is a primary site for reactions such as esterification and amidation. The fused thiophene ring system, being electron-rich, is expected to be susceptible to electrophilic substitution reactions. The precise position of substitution would be directed by the activating effect of the methyl group and the acetic acid side chain. Computational modeling of reaction pathways can help in determining the transition state energies and predicting the most favorable reaction products.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the acetic acid side chain allows for multiple conformations of this compound. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating the rotatable bonds, primarily the C-C bond connecting the acetic acid group to the thiophene ring.
By calculating the energy of the molecule at various dihedral angles, a PES can be generated, revealing the low-energy, stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's preferred shape in different environments and its ability to bind to biological targets. It is expected that the most stable conformers will be those that minimize steric hindrance between the acetic acid group and the fused ring system.
Spectroscopic Property Prediction through Computational Methods
Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation.
Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the IR spectrum. Key predicted peaks for this compound would include a strong carbonyl (C=O) stretching vibration from the carboxylic acid, a broad O-H stretching band, and various C-H and C-S stretching and bending vibrations characteristic of the thieno[2,3-b]thiophene core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum. The predicted λmax would correspond to the HOMO-LUMO transition, providing insight into the electronic structure.
Advanced Computational Simulations (e.g., Molecular Dynamics) for Molecular Behavior
While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations can predict the behavior of the molecule in a condensed phase, such as in a solvent or interacting with other molecules.
An MD simulation of this compound in a solvent like water would reveal information about its solvation, the stability of its different conformers in solution, and its dynamic interactions with solvent molecules through hydrogen bonding. Such simulations are crucial for understanding its behavior in a biological or chemical system.
Advanced Applications of 2 5 Methylthieno 2,3 B Thiophen 3 Yl Acetic Acid and Its Derivatives in Materials Science Excluding Biological Contexts
Building Blocks for Organic Electronic and Optoelectronic Materials
The thieno[2,3-b]thiophene (B1266192) scaffold is a cornerstone in the design of next-generation organic electronic materials. Its derivatives are integral components in a variety of devices due to their excellent semiconducting properties and environmental stability. The inherent planarity of the fused-ring system facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in solid-state devices.
Design and Synthesis of Conjugated Polymers and Oligomers
Derivatives of 2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid are instrumental in the synthesis of conjugated polymers and oligomers. The acetic acid group can be readily converted into other functional groups, making it a versatile handle for polymerization reactions. For instance, it can be esterified or amidated to introduce polymerizable units.
The synthesis of these polymers often employs metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerizations. itu.edu.trmdpi.com In these processes, thienothiophene-based monomers are linked together to form long, conjugated polymer chains. By carefully selecting co-monomers, chemists can create donor-acceptor (D-A) copolymers. researchgate.net This D-A architecture is particularly effective for tuning the polymer's electronic properties, including its band gap and charge carrier mobility. For example, copolymers incorporating thieno[2,3-b]thiophene as the donor unit and an electron-deficient moiety as the acceptor have been synthesized, demonstrating the versatility of this approach. researchgate.net
Integration into Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are a fundamental component of modern flexible electronics, and materials derived from thienothiophenes have shown exceptional performance in these devices. rsc.orgmdpi.com The ordered molecular packing and high charge carrier mobility of these materials make them ideal for use as the active semiconductor layer in OFETs. rsc.org
Researchers have developed both small-molecule and polymeric semiconductors based on the thienothiophene core for OFET applications. mdpi.commdpi.com Solution-processable derivatives have been synthesized, which allow for the fabrication of large-area and low-cost electronic devices using printing techniques. mdpi.com These OFETs often exhibit excellent p-channel (hole-transporting) characteristics, high on/off current ratios, and good operational stability in ambient conditions. mdpi.comrsc.org
| Material Type | Derivative Structure | Hole Mobility (cm²/Vs) | On/Off Ratio | Source |
|---|---|---|---|---|
| Small Molecule | Benzo[b]thieno[2,3-d]thiophene (BTT) derivative | 0.005 | > 10⁶ | mdpi.com |
| Small Molecule | Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivative | 0.067 | ~ 10⁷ | mdpi.com |
| Polymer | Regio-random homopolymer of 3-alkyldithieno[3,2-b:2′,3′-d]thiophene | 0.048 | > 10⁵ | rsc.org |
| Small Molecule | Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | up to 8.0 | - | researchgate.net |
Utilization in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the quest for renewable energy, thienothiophene-based materials have emerged as promising candidates for the active layer in organic photovoltaics (OPVs). Their strong absorption in the visible spectrum and efficient charge generation and transport properties are key to their function in solar cells.
In the typical bulk heterojunction (BHJ) architecture of an OPV, a blend of an electron-donating and an electron-accepting material forms the active layer. Conjugated polymers derived from thienothiophenes often serve as the electron donor. The performance of these devices, measured by the power conversion efficiency (PCE), is highly dependent on the molecular structure of the polymer and the morphology of the active layer. Researchers have achieved significant PCEs by designing novel thienothiophene copolymers that optimize light absorption and facilitate efficient charge separation and collection.
Role in Organic Light-Emitting Diodes (OLEDs)
Thienothiophene derivatives are also making a significant impact in the field of organic light-emitting diodes (OLEDs), which are used in modern displays and lighting. rsc.org These materials can be employed as charge-transporting layers, host materials, or as the emissive species itself. The high fluorescence quantum yields and thermal stability of certain thienothiophene derivatives make them excellent emitters. researchgate.net
By modifying the molecular structure, the emission color of the OLED can be tuned across the visible spectrum. For instance, donor-acceptor molecules incorporating a thienothiophene core have been synthesized to achieve emissions from blue to green. mdpi.com The performance of these OLEDs can be impressive, with high brightness and external quantum efficiencies.
| Derivative Structure | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (%) | Emission Color | Source |
|---|---|---|---|---|
| Tetraphenylethylene-Thienothiophene (TPE2-TT) | 11,620 | 2.43 | - | researchgate.net |
| Thieno[2,3-b]thiophene-based polyamides | 1,854 | - | Green | mdpi.com |
Supramolecular Chemistry and Self-Assembly of Thienothiophene Acetic Acid Analogues
The performance of organic electronic devices is not only determined by the properties of individual molecules but also by their collective organization in the solid state. Supramolecular chemistry, which studies the interactions between molecules, is therefore critical. Thienothiophene derivatives exhibit a strong tendency to self-assemble into highly ordered structures. rsc.org
This self-assembly is driven by a combination of intermolecular forces. The planar shape of the thienothiophene core promotes π-π stacking, where the electron clouds of adjacent molecules overlap, creating pathways for charge transport. nih.gov Additionally, the sulfur atoms in the thiophene (B33073) rings can participate in non-covalent sulfur-sulfur interactions, which further stabilize the molecular packing. nih.gov For analogues containing the acetic acid group, intermolecular hydrogen bonding can play a significant role. The carboxylic acid moieties can form strong hydrogen-bonded dimers or extended networks, providing an additional level of structural control and potentially influencing the material's electronic properties. nih.govresearchgate.net
Development of Materials with Tunable Optical and Electronic Properties
A key advantage of organic materials is the ability to tune their properties through chemical synthesis. Derivatives of this compound are a prime example of this principle. By strategically adding different chemical groups to the thienothiophene core, scientists can precisely control the material's optical and electronic characteristics. sciengine.com
For example, attaching electron-donating groups (like alkoxy or amino groups) or electron-withdrawing groups (like cyano or nitro groups) can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). itu.edu.tr This, in turn, modifies the material's band gap, which determines its absorption and emission wavelengths (color) and its semiconducting behavior. This molecular engineering approach has led to the development of a wide range of thienothiophene-based materials with tailored properties, from low band gap polymers for infrared applications to wide band gap materials for transparent electronics. itu.edu.trsciengine.com
| Substituent on Phenyl Group at C-3 | Polymer Band Gap (eV) | Source |
|---|---|---|
| -H (Unsubstituted) | 2.18 | itu.edu.trresearchgate.net |
| -NMe₂ (Electron Donating) | 2.65 | itu.edu.trresearchgate.net |
| -NO₂ (Electron Withdrawing) | - | itu.edu.trresearchgate.net |
Non-Catalytic Material Applications
The primary non-catalytic material applications of this compound and its derivatives lie in the domain of organic electronics, where they are utilized as organic semiconductors. The inherent properties of the thieno[2,3-b]thiophene system, such as high charge carrier mobility and good environmental stability, make it an attractive candidate for active components in electronic devices. The acetic acid functional group is pivotal in this context, as it serves as a synthetic handle to create a diverse range of materials, from small molecules to high-molecular-weight polymers, with tailored functionalities.
Derivatives of thiophene-3-acetic acid are instrumental in the synthesis of novel conjugated polymers and small molecule organic semiconductors. nbinno.com The ability to functionalize the acetic acid moiety allows chemists to precisely tune the electronic band gap, charge transport characteristics, and solubility of the resulting materials. nbinno.com This control is critical for optimizing the performance of devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). nbinno.com
Organic Field-Effect Transistors (OFETs):
A significant area of application for derivatives of this compound is in the active layer of OFETs. The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor. The planar thieno[2,3-b]thiophene core promotes π-π stacking, which is essential for efficient charge transport. The acetic acid group can be converted into various other functional groups, such as esters or amides, which can influence the intermolecular organization and, consequently, the charge carrier mobility.
For instance, the carboxylic acid can be used to anchor the thienothiophene unit onto a substrate or to introduce solubilizing side chains, which is crucial for solution-based processing of electronic devices. Research on related thieno[3,2-b]thiophene derivatives has demonstrated that the introduction of different functional groups can significantly impact the performance of OFETs. While specific data for derivatives of this compound is not abundant in publicly available literature, the performance of analogous thienothiophene-based materials provides a strong indication of their potential.
| Thieno[2,3-b]thiophene Derivative | Device Configuration | Hole Mobility (cm²/Vs) | On/Off Current Ratio | Deposition Method |
|---|---|---|---|---|
| Benzothieno[2,3-b]thiophene (BTT) Derivative | Top-Contact/Bottom-Gate | 0.46 | > 10⁷ | Not Specified |
| Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivative | Top-Contact/Bottom-Gate | 0.005 | > 10⁶ | Solution Shearing |
Conductive Polymers:
The this compound molecule can also serve as a monomer for the synthesis of conductive polymers. The carboxylic acid group can be modified to enable polymerization through various coupling reactions. The resulting polymers, with the electron-rich thieno[2,3-b]thiophene units in their backbone, are expected to exhibit interesting electronic and optical properties. The functionalization of the polymer side chains, originating from the acetic acid group, can be used to modulate solubility, processability, and solid-state morphology, all of which are critical factors for their application in electronic devices. Research on thiophene-based polymers has shown that the introduction of functional groups can alter their optical and electronic properties. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{5-methylthieno[2,3-b]thiophen-3-yl}acetic acid, and how are intermediates characterized?
- Methodology : Synthesis typically involves coupling methylthienothiophene derivatives with acetic acid precursors. For example, thioacetic acids can be generated via reaction of 1,2,4-triazole-3-thiones with chloroacetic acid under reflux conditions . Structural intermediates are confirmed via elemental analysis , IR spectroscopy (e.g., C=O stretching at 1700–1750 cm⁻¹), and ¹H NMR (e.g., methyl group signals at δ 2.1–2.5 ppm) .
Q. How is the structural identity of this compound validated in academic studies?
- Methodology : A combination of thin-layer chromatography (TLC) (to confirm purity) and spectroscopic techniques is used. For example:
- IR spectroscopy identifies functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹).
- ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and methyl groups.
- Elemental analysis ensures correct C, H, N, S ratios (±0.4% tolerance) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
- Methodology :
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate esterification .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates for thioacetic acid formation .
- Temperature control : Maintain reflux conditions (80–100°C) to minimize side reactions .
- Data-driven approach : Compare yields across reaction conditions using HPLC or GC-MS .
Q. What computational tools predict the toxicity of this compound, and how are these models validated experimentally?
- Methodology : GUSAR-online predicts acute toxicity (e.g., LD₅₀) via QSAR modeling, leveraging structural descriptors like lipophilicity and electronegativity . Experimental validation involves:
- In vitro assays : Cytotoxicity testing on human cell lines (e.g., HepG2).
- In vivo studies : Acute toxicity in rodent models (OECD Guideline 423) .
Q. How do substituent variations (e.g., methoxy vs. methyl groups) impact antimicrobial activity?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize analogs with 2,4- or 3,4-dimethoxyphenyl groups and test against Staphylococcus aureus (MIC assays) .
- Contradiction resolution : Discrepancies in activity may arise from steric hindrance or electron-withdrawing effects; use molecular docking to assess binding to microbial enzymes (e.g., dihydrofolate reductase) .
Q. What electrochemical applications are feasible for this compound, and how are reaction conditions tailored?
- Methodology : Electrochemical decarboxylative cyclization (e.g., in acetonitrile with tetrabutylammonium tetrafluoroborate) forms heterocyclic scaffolds. Key parameters:
- Potential range : Cyclic voltammetry identifies oxidation peaks (e.g., +1.2 V vs. Ag/Ag⁺).
- Substrate scope : Test α-keto acid derivatives for compatibility .
Data Contradiction Analysis
Q. How can conflicting reports about the pharmacological activity of this compound be resolved?
- Methodology :
- Standardized assays : Re-test compounds under uniform conditions (e.g., CLSI broth microdilution for antimicrobial activity) .
- Meta-analysis : Compare data across studies, focusing on substituent effects (e.g., 3,4-dimethoxy groups enhance antifungal activity by 40% vs. 2,4-substitution) .
- Crystallography : Resolve structural ambiguities (e.g., intramolecular hydrogen bonding) via X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
